molecular formula C12H22ClN3O B1652203 3-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride CAS No. 1402233-04-8

3-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride

Cat. No.: B1652203
CAS No.: 1402233-04-8
M. Wt: 259.77
InChI Key: CPAWNZRWBNZTLE-UHFFFAOYSA-N
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Description

3-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of isatin and aniline in ethanol at room temperature, followed by 1,3-dipolar cycloaddition with N-hydroxybenzimidoyl chloride, can yield oxadiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups to the piperidine ring.

Scientific Research Applications

3-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Oxadiazole: Another oxadiazole isomer with different chemical properties.

    1,2,5-Oxadiazole: Differing in the position of the nitrogen atoms within the ring.

    1,3,4-Oxadiazole: Another isomer with unique reactivity and applications.

Uniqueness

3-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of the oxadiazole ring and piperidine moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(2,2-dimethylpropyl)-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O.ClH/c1-12(2,3)7-10-14-11(16-15-10)9-5-4-6-13-8-9;/h9,13H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAWNZRWBNZTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NOC(=N1)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402233-04-8
Record name Piperidine, 3-[3-(2,2-dimethylpropyl)-1,2,4-oxadiazol-5-yl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402233-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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